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Introduction

FFN200 dihydrochloride is a fluorescent false neurotransmitter (FFN) that serves as a
selective substrate for the vesicular monoamine transporter 2 (VMAT?2).[1] This property allows
FFN200 to be loaded into the synaptic vesicles of dopaminergic neurons, enabling the
visualization and monitoring of dopamine release from individual presynaptic terminals in acute
brain slices.[1] Upon neuronal stimulation, FFN200 is co-released with dopamine, leading to a
decrease in fluorescence at the presynaptic bouton, which can be quantified using
fluorescence microscopy.[1] Its pH-independent fluorescence provides a stable signal for
tracking exocytosis.[1] These application notes provide a detailed protocol for the use of
FFN200 dihydrochloride in acute brain slices, from slice preparation to imaging and analysis.

Mechanism of Action

FFN200 is actively transported into VMAT2-expressing synaptic vesicles by mimicking
endogenous monoamines. The accumulation of FFN200 within these vesicles results in bright
fluorescent puncta that colocalize with dopaminergic markers.[1] Neuronal firing triggers the
fusion of these vesicles with the presynaptic membrane, causing the release of FFN200 into
the synaptic cleft and a corresponding decrease in the fluorescence intensity of the presynaptic
terminal. This activity-dependent destaining is a direct measure of vesicular release.[1]
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Quantitative Data Summary

Parameter Value Reference

Tocris Bioscience,

FFN200 Stock Solution 1-10 mM in DMSO or water
MedchemExpress
FFN200 Loading ) )
) 10 uM in aCSF Pereira et al., 2016
Concentration
Incubation Time 30 minutes Pereira et al., 2016
Incubation Temperature Room Temperature General Practice
) ) Pereira et al., 2016
Washout Time 25-45 minutes
(Supplementary)
Excitation Maximum 352 nm Tocris Bioscience
Emission Maximum 451 nm Tocris Bioscience
Slice Thickness 250 pm Pereira et al., 2016
Stimulation (Chemical) 40 mM KCI in aCSF Pereira et al., 2016
Stimulation (Electrical) 0.1-15 Hz Pereira et al., 2016

Experimental Protocols
l. Preparation of Acute Brain Slices

This protocol is adapted from standard procedures for preparing acute brain slices and should
be optimized for the specific animal model and brain region of interest.

Solutions:

e Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCI, 1.25 mM NaH2PO4,
30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3
mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH 7.3-7.4, osmolarity 300-310 mOsm/L.
Continuously bubble with 95% O2 / 5% CO2 (carbogen).

« Artificial Cerebrospinal Fluid (aCSF): 125 mM NacCl, 2.5 mM KCI, 1.25 mM NaH2PO4, 25
mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgCI2. pH 7.4, osmolarity 300-310
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mOsm/L. Continuously bubble with carbogen.
Procedure:
e Anesthetize the animal according to approved institutional protocols.
o Perform transcardial perfusion with ice-cold, carbogenated slicing solution.
» Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing solution.

e Mount the brain on a vibratome stage and cut 250 um thick slices in the ice-cold,
carbogenated slicing solution.[1]

o Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at
least 30 minutes.

» Allow the slices to equilibrate to room temperature in carbogenated aCSF for at least 1 hour
before proceeding with FFN200 loading.

Il. FFN200 Dihydrochloride Loading

Solutions:

e FFN200 Stock Solution: Prepare a 1 mM or 10 mM stock solution of FFN200
dihydrochloride in sterile DMSO or water. Store at -20°C.

e FFN200 Loading Solution: Dilute the FFN200 stock solution in carbogenated aCSF to a final
concentration of 10 uM. Prepare this solution fresh before each experiment.

Procedure:

o Transfer individual brain slices to a small incubation chamber or a well of a 24-well plate.
o Replace the aCSF with the 10 uM FFN200 loading solution.

 Incubate the slices for 30 minutes at room temperature, protected from light.[1]

« During incubation, ensure continuous carbogenation of the loading solution if possible, or
refresh the solution periodically.
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lll. Washout and Imaging

Procedure:

After incubation, transfer the slices to a recording chamber perfused with carbogenated
aCSF at a rate of 1-2 mL/min.

Wash the slices for 25-45 minutes to remove excess FFN200 and improve the signal-to-
noise ratio. A 45-minute washout is recommended for optimal signal selectivity.

Mount the slice in the imaging chamber on the microscope stage.

Identify the brain region of interest and locate fluorescent puncta corresponding to FFN200-
loaded terminals.

Image FFN200 fluorescence using a two-photon microscope or a conventional fluorescence
microscope equipped for UV excitation.

o Excitation: ~352 nm (or a suitable UV laser line for two-photon excitation, e.g., 700-740
nm).

o Emission: Collect emission around 451 nm.
o Objective: Use a high numerical aperture water-immersion objective (e.g., 40x or 60x).
Acquire baseline fluorescence images before stimulation.

Induce neurotransmitter release by either electrical stimulation (e.g., using a bipolar
electrode placed near the imaged area) or by perfusing the chamber with aCSF containing a
high concentration of potassium chloride (e.g., 40 mM KCI).[1]

Acquire a time-lapse series of images during and after stimulation to monitor the decrease in
FFN200 fluorescence.

Visualizations

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4853199/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Slice Preparation

Transcardial Perfusion

}

Brain Dissection

}

Vibratome Slicing (250 pm)

}

Recovery (32-34°C)

}

Equilibration (RT)

FFNZO(wgoading

Incubate in 10 uM FFN200 (30 min)

Im%:'ing

Washout in aCSF (25-45 min)

}

Acquire Baseline Fluorescence

}

Stimulation (Electrical or Chemical)

}

Time-Lapse Image Acquisition

Click to download full resolution via product page

Caption: Experimental workflow for FFN200 dihydrochloride application in acute brain slices.
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Caption: FFN200 uptake and release pathway in a dopaminergic presynaptic terminal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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